(E)-3-(3,4-dimethoxyphenyl)-N-[2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]propyl]prop-2-enamide
Overview
Description
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]propyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-[2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]propyl]prop-2-enamide typically involves a multi-step process. The starting materials are often 3,4-dimethoxybenzaldehyde and 3,4-dimethoxyphenylacetic acid. The key steps include:
Aldol Condensation: This reaction forms the core structure by combining the aldehyde and the acid under basic conditions.
Amidation: The intermediate product undergoes amidation with a suitable amine, such as propylamine, to form the final compound.
Purification: The crude product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large reactors to handle the bulk quantities of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]propyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-[2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]propyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes, altering metabolic pathways.
Interact with Receptors: Modulate receptor activity, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic Acid: Shares the methoxyphenyl structure but lacks the conjugated double bonds and amide linkage.
3,4-Dimethoxybenzaldehyde: Contains the methoxy groups but differs in functional groups and overall structure.
N-(3,4-Dimethoxyphenyl)prop-2-enamide: Similar amide linkage but lacks the extended conjugation and additional functional groups.
Uniqueness
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]propyl]prop-2-enamide is unique due to its combination of methoxy groups, conjugated double bonds, and amide linkage, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]propyl]prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-17(27-25(29)13-9-19-7-11-21(31-3)23(15-19)33-5)16-26-24(28)12-8-18-6-10-20(30-2)22(14-18)32-4/h6-15,17H,16H2,1-5H3,(H,26,28)(H,27,29)/b12-8+,13-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWHAMPAJGDALA-QHKWOANTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC(=C(C=C1)OC)OC)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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